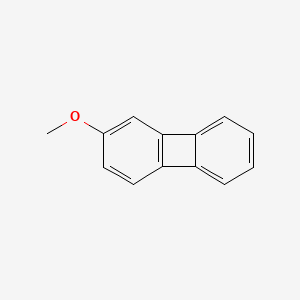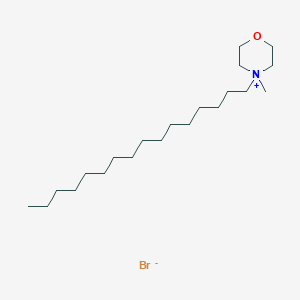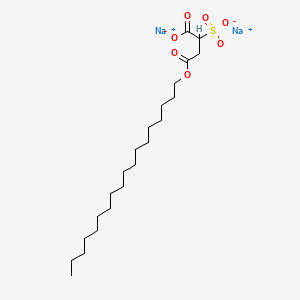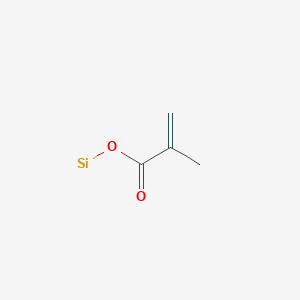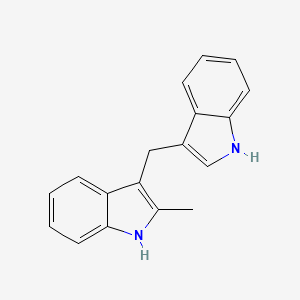
Pyrazinetetracarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazinetetracarboxamide is a chemical compound known for its unique structure and properties It is a derivative of pyrazine, featuring four carboxamide groups attached to the pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrazinetetracarboxamide typically involves the reaction of pyrazine with suitable amide-forming reagents. One common method is the reaction of pyrazine with an excess of ammonia or primary amines under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the carboxamide groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for precise control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced reactors can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazinetetracarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: The amide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to activate the amide groups for further reactions.
Major Products Formed
Oxidation: Pyrazinetetracarboxylic acid.
Reduction: Pyrazinetetraamine.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Pyrazinetetracarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Medicine: this compound derivatives have been explored for their potential as antimicrobial and anticancer agents.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes.
Wirkmechanismus
The mechanism of action of pyrazinetetracarboxamide involves its ability to form hydrogen bonds and coordinate with metal ions. These interactions can influence various biological and chemical processes. For example, in biological systems, the compound can interact with enzymes and proteins, affecting their activity and function. In coordination chemistry, the formation of metal complexes can lead to catalytic activity and other unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazinecarboxamide: A simpler derivative with only one carboxamide group.
Pyrazinedicarboxamide: Contains two carboxamide groups.
Pyrazinetricarboxamide: Features three carboxamide groups.
Uniqueness
Pyrazinetetracarboxamide is unique due to its four carboxamide groups, which provide multiple sites for hydrogen bonding and coordination with metal ions. This makes it a versatile compound with a wide range of applications in various fields of research.
Eigenschaften
CAS-Nummer |
22051-80-5 |
|---|---|
Molekularformel |
C8H8N6O4 |
Molekulargewicht |
252.19 g/mol |
IUPAC-Name |
pyrazine-2,3,5,6-tetracarboxamide |
InChI |
InChI=1S/C8H8N6O4/c9-5(15)1-2(6(10)16)14-4(8(12)18)3(13-1)7(11)17/h(H2,9,15)(H2,10,16)(H2,11,17)(H2,12,18) |
InChI-Schlüssel |
VAPLSNGCBVVBQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(N=C(C(=N1)C(=O)N)C(=O)N)C(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[(4-Methoxyphenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B14707676.png)
![4-Thiazolidinone, 5-[(4-nitrophenyl)azo]-3-phenyl-2-thioxo-](/img/structure/B14707683.png)


![Tetracyclo[14.3.1.12,6.19,13]docosa-1(20),2,4,6(22),9,11,13(21),16,18-nonaene](/img/structure/B14707696.png)
